Product packaging for GSK329(Cat. No.:CAS No. 1268490-12-5)

GSK329

Cat. No.: B607828
CAS No.: 1268490-12-5
M. Wt: 472.24
InChI Key: XGLACLHGLLARQG-UHFFFAOYSA-N
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Description

Overview of Protein Kinases in Biomedical Research

Protein kinases are a crucial family of enzymes that orchestrate a vast array of cellular activities. nih.govyoutube.com Their primary function is to catalyze phosphorylation, a process where a phosphate (B84403) group is transferred from a donor molecule, typically ATP, to specific amino acids on a protein. youtube.com This addition of a phosphate group can act as a molecular switch, inducing conformational changes that alter the protein's activity, localization, or interaction with other proteins. youtube.com This regulatory mechanism is fundamental to nearly every aspect of cell biology, including cell growth, differentiation, metabolism, and signal transduction. nih.govyoutube.comimrpress.com

The human genome contains 518 genes for protein kinases, highlighting their diversity and importance. nih.gov These kinases are broadly classified based on the amino acid residues they phosphorylate, primarily serine/threonine kinases and tyrosine kinases, with some having dual-specificity. youtube.comimrpress.com Given their central role in cellular signaling, the dysregulation of protein kinase activity is frequently implicated in the pathophysiology of numerous human diseases, including cancer, metabolic disorders, and neurological conditions. imrpress.commdpi.com Consequently, protein kinases have become one of the most important classes of drug targets in biomedical research, leading to the development of numerous kinase inhibitors for therapeutic use. nih.gov

Biological Significance of Cardiac-Specific Kinase TNNI3K (Troponin I-interacting Kinase)

Troponin I-interacting kinase (TNNI3K) is a dual-specificity (serine/threonine and tyrosine) kinase that is predominantly expressed in the heart. ahajournals.orgahajournals.org First identified in 2003, the gene encoding TNNI3K is located on human chromosome 1. nih.govgenecards.org Its expression is highly specific to cardiomyocytes over other cardiac cells like fibroblasts. nih.gov TNNI3K belongs to the mitogen-activated protein kinase kinase kinase (MAPKKK) family and shares structural similarities with integrin-linked kinase (ILK), a protein involved in cardiac growth and contractility. nih.govgenecards.orgmdpi.com The TNNI3K protein structure includes an ankyrin repeat domain, a central kinase domain, and a serine-rich C-terminal domain. mdpi.comnih.gov

As its name suggests, TNNI3K was shown to interact directly with cardiac troponin I (cTnI), a key component of the heart's contractile machinery. genecards.orgmdpi.com This interaction, along with its localization within the nucleus and at the sarcomeric Z-discs of cardiomyocytes, points to its significant role in cardiac physiology. genecards.orgmdpi.comwikipedia.org Its functions are implicated in regulating cardiac muscle contraction, heart rate, and conduction. wikipedia.org The gene is highly conserved across species, including humans and mice, making it a valuable subject for translational research. nih.gov

Role of TNNI3K in Cardiovascular Pathophysiology (Preclinical Models)

Preclinical studies using various animal models have established a significant role for TNNI3K in the development and progression of several cardiovascular diseases. nih.govmdpi.com Research indicates that increased TNNI3K levels or activity is associated with adverse outcomes in conditions like cardiac hypertrophy (thickening of the heart muscle), ischemia/reperfusion (I/R) injury, and cardiac conduction abnormalities. ahajournals.orgnih.govpatsnap.com

In mouse models of I/R injury, which mimics the damage that occurs when blood flow is restored to the heart after a heart attack, overexpression of TNNI3K was detrimental. nih.gov It led to increased activation of the p38 mitogen-activated protein kinase (MAPK) pathway, mitochondrial dysfunction, overproduction of reactive oxygen species (ROS), and ultimately, greater cardiomyocyte death and larger infarct size. nih.govnih.gov Conversely, cardiac-specific knockout of TNNI3K in mice proved to be protective, reducing these harmful effects. nih.gov

Furthermore, TNNI3K is implicated in pathological cardiac hypertrophy. mdpi.com Overexpression of an active form of TNNI3K in mouse hearts resulted in pathological hypertrophy and cardiac dysfunction. mdpi.com Studies have shown that TNNI3K appears to orchestrate part of the hypertrophic response under cardiac stress conditions. mdpi.com Human genetic studies have also linked variants that enhance TNNI3K kinase function to dilated cardiomyopathy (DCM) and supraventricular arrhythmias. ahajournals.orgahajournals.org

This compound Properties
PropertyValueSource
TargetTNNI3K (cardiac troponin I-interacting kinase) tocris.com
IC₅₀10 nM tocris.comrndsystems.com
Molecular FormulaC₁₉H₁₄Cl₂F₃N₅O₂ tocris.comrndsystems.com
Molecular Weight472.25 tocris.comrndsystems.com
ClassDiarylurea inhibitor / Synthetic organic medchemexpress.comguidetoimmunopharmacology.org
TNNI3K Modulation in Preclinical Models
Genetic ModelHeart Failure ModelPhenotype/OutcomeMechanism/CharacteristicSource
Cardiac specific-TG (Transgenic Overexpression)Ischemia/Reperfusion (I/R)Detrimentalp38 activation, Mitochondrial dysfunction, ROS overproduction nih.gov
Cardiac specific-KO (Knockout)Ischemia/Reperfusion (I/R)ProtectiveReduced p38 activation, ROS production, and cardiomyocyte death nih.gov
TNNI3K OverexpressionCardiomyopathy ModelsAccelerated cardiac dysfunctionModulates cardiac disease progression nih.gov

Rationale for TNNI3K Inhibition as a Preclinical Therapeutic Strategy

The detrimental effects associated with elevated TNNI3K activity in preclinical models provide a strong rationale for its inhibition as a therapeutic strategy for cardiovascular diseases. nih.govguidetoimmunopharmacology.org Pharmacological inhibition of TNNI3K is being explored as a novel approach to protect the heart, particularly in the context of acute coronary syndromes like myocardial infarction. nih.gov The development of this compound, a potent and selective small-molecule inhibitor of TNNI3K, serves as a key tool for testing this strategy. medchemexpress.comguidetoimmunopharmacology.org

Inhibition of TNNI3K offers a targeted approach to mitigate cardiac injury. Studies have shown that pharmacological TNNI3K inhibition at the time of reperfusion can limit infarct size, reduce oxidative stress by decreasing mitochondrial ROS, and limit adverse ventricular remodeling after an ischemic event. nih.govnih.gov By blocking TNNI3K, downstream activation of the p38 MAPK pathway is reduced, which is a key mechanism of injury. nih.gov This intervention not only limits immediate damage but also helps preserve long-term cardiac function. nih.gov

A significant advantage of targeting TNNI3K is its cardiac-specific expression, which is rare among protein kinases. nih.govnih.gov This specificity suggests that a TNNI3K inhibitor would primarily act on the heart, potentially avoiding the adverse systemic side effects associated with inhibiting more ubiquitously expressed kinases like p38. nih.gov Therefore, TNNI3K inhibition represents a promising, heart-selective therapeutic strategy to directly target cardiomyocyte death and dysfunction following ischemic injury. nih.govnih.gov

Properties

CAS No.

1268490-12-5

Molecular Formula

C19H14Cl2F3N5O2

Molecular Weight

472.24

IUPAC Name

N-[3,5-Dichloro-4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-N-[3-(trifluoromethyl)phenyl]-urea

InChI

InChI=1S/C19H14Cl2F3N5O2/c1-26-15-8-16(28-9-27-15)31-17-13(20)6-12(7-14(17)21)29(18(25)30)11-4-2-3-10(5-11)19(22,23)24/h2-9H,1H3,(H2,25,30)(H,26,27,28)

InChI Key

XGLACLHGLLARQG-UHFFFAOYSA-N

SMILES

O=C(N)N(C1=CC(Cl)=C(OC2=NC=NC(NC)=C2)C(Cl)=C1)C3=CC=CC(C(F)(F)F)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK329;  GSK-329;  GSK 329; 

Origin of Product

United States

Discovery and Preclinical Characterization of Gsk329

Identification of GSK329 as a Diarylurea Inhibitor

This compound was identified as a diarylurea inhibitor. acs.orgnih.govarctomsci.commedchemexpress.com The compound was derived from the scaffold of the multi-kinase inhibitor sorafenib, which also showed activity against TNNI3K. guidetopharmacology.orgcaymanchem.com this compound is described as a potent and selective diarylurea inhibitor of TNNI3K. arctomsci.commedchemexpress.com

Rational Design Principles for Kinase Selectivity

Rational design principles, particularly structure-based design, were instrumental in developing this compound and enhancing its kinase selectivity. acs.orgnih.govfigshare.com This approach leveraged established X-ray crystal structures of TNNI3K and other kinases to guide the design process. acs.orgnih.govfigshare.com The goal was to engineer enhancements in selectivity within the diarylurea series. acs.orgnih.govfigshare.com

A key aspect of the design was to achieve selectivity against structurally related kinases, including VEGFR2, p38α, and B-Raf. acs.orgnih.govcaymanchem.comfigshare.com Preclinical characterization demonstrated that this compound exhibited promising selectivity profiles against these kinases. acs.orgnih.govcaymanchem.comfigshare.combio-techne.com Specifically, this compound showed approximately 40-fold selectivity against VEGFR2, 80-fold selectivity against p38α, and greater than 200-fold selectivity against B-Raf, relative to its potency against TNNI3K. acs.orgnih.govcaymanchem.comfigshare.combio-techne.com The IC₅₀ value for this compound against TNNI3K was reported as 10 nM. caymanchem.combio-techne.com Further testing across a panel of 185 kinases indicated that this compound displayed greater than 100-fold selectivity over 80% of the kinases evaluated. bio-techne.com

The selectivity data for this compound against key kinases is summarized below:

KinaseIC₅₀ (nM)Selectivity Fold (vs TNNI3K)
TNNI3K101
VEGFR2400~40
p38α800~80
B-Raf>2000>200

Computational Chemistry and Structural Biology Approaches in this compound Design

Computational chemistry and structural biology approaches played a significant role in the design and optimization of this compound. acs.orgmedchemexpress.comprobes-drugs.orggardp.orgnih.govnih.govwakehealth.edubioascent.comtaylorandfrancis.com Structure-based design was a core principle utilized in the development of this series of diarylurea inhibitors. acs.orgnih.govfigshare.com This involved capitalizing on the established X-ray crystal structures of the target kinase, TNNI3K, as well as off-target kinases like VEGFR2, p38α, and B-Raf. acs.orgnih.govfigshare.com Techniques such as molecular docking, which predicts the preferred orientation and binding pose of a molecule within a protein binding site, are commonly employed in structure-based drug design to identify and optimize compounds with desired binding characteristics and selectivity profiles. gardp.orgnih.gov The use of these computational and structural methods allowed for a rational approach to designing inhibitors with enhanced selectivity. acs.orgnih.govfigshare.comnih.govuct.ac.za

Molecular and Cellular Mechanisms of Action of Gsk329

Direct Enzyme Inhibition of TNNI3K Activity

GSK329 functions as an active site-binding small-molecule inhibitor of TNNI3K. nih.gov It has been shown to be a potent inhibitor, with an IC50 value of 10 nM against TNNI3K. tocris.comnih.gov this compound was derived from the scaffold of the multi-kinase inhibitor sorafenib, which has an IC50 of 100 nM against TNNI3K. guidetopharmacology.org While potent, this compound exhibits selectivity for TNNI3K over a panel of other kinases, showing significantly lower inhibitory activity against kinases such as human VEGFR2 (40-fold), p38α (80-fold), and B-Raf (>200-fold). tocris.com It demonstrates over 100-fold selectivity over 80% of 185 kinases tested. tocris.com Another TNNI3K inhibitor, GSK854, showed even higher selectivity than this compound in some kinase panels. nih.gov

Research findings indicate that TNNI3K is a cardiomyocyte-specific protein kinase that is upregulated in conditions like heart failure. nih.gov Overexpression of TNNI3K has been linked to adverse cardiac effects, including increased infarct size, reactive oxygen species (ROS) generation, and cardiomyocyte death in the ischemic heart. nih.govbioworld.com Conversely, inhibition of TNNI3K with compounds like this compound has shown beneficial effects in preclinical models of cardiac injury. nih.govbioworld.com

Modulation of Downstream Signaling Pathways

Inhibition of TNNI3K by this compound leads to the modulation of key signaling cascades downstream of the kinase. medchemexpress.commedchemexpress.comprobes-drugs.org These pathways are involved in mediating cellular responses to stress, including inflammation, oxidative stress, and cell survival.

Impact on p38 Mitogen-Activated Protein Kinase (MAPK) Activation

TNNI3K has been shown to activate the p38 MAPK pathway. nih.govbioworld.com The p38 MAPK pathway is a critical regulator of various cellular processes, including inflammation, apoptosis, and the response to stress. nih.govfrontiersin.org Studies have demonstrated that TNNI3K worsens ischemic injury and cardiomyocyte death through the activation of p38. nih.gov

In vivo studies using a mouse model of ischemia/reperfusion cardiac injury have shown that this compound reduces p38 activation. tocris.combioworld.com This suggests that a significant part of this compound's protective effect is mediated through the suppression of the TNNI3K-p38 MAPK signaling axis. nih.govbioworld.com

Regulation of Intracellular Reactive Oxygen Species (ROS) Generation

Reactive Oxygen Species (ROS) are highly reactive chemicals that play roles in cell signaling but can also cause cellular damage when present in excess, leading to oxidative stress. wikipedia.orgnih.gov TNNI3K has been implicated in increasing intracellular ROS generation, particularly mitochondrial superoxide (B77818) production. nih.govbioworld.com

This compound has been shown to reduce ROS levels in a mouse model of ischemia/reperfusion cardiac injury. tocris.combioworld.com This reduction in ROS is a crucial component of the cardioprotective effects observed with TNNI3K inhibition, as excessive ROS contributes to cellular injury and death in the context of cardiac stress. bioworld.comfrontiersin.org The ability of this compound to mitigate ROS production highlights its impact on cellular redox balance. tocris.combioworld.com

Effects on Cardiomyocyte Function and Viability (In Vitro Studies)

Studies using cultured cardiomyocytes have provided insights into how TNNI3K inhibition by this compound affects cellular function and survival at a direct level. medchemexpress.comalfa-chemistry.com

Influence on Mitochondrial Dysfunction and Bioenergetics

Mitochondrial dysfunction and impaired bioenergetics are key contributors to cardiomyocyte injury and death, particularly in the context of ischemia/reperfusion. nih.govmdpi.comnih.govmdpi.com TNNI3K has been shown to induce mitochondria-derived ROS overproduction, mitochondrial dysfunction, and bioenergetic impairment in cardiomyocytes. nih.govbioworld.com

In vitro studies have demonstrated that viral-mediated overexpression of TNNI3K in cultured neonatal rat ventricular myocytes (NRVMs) elevated mitochondrial superoxide production, reduced mitochondrial membrane potential, and reduced basal oxygen consumption. bioworld.com These findings suggest that TNNI3K impairs mitochondrial bioenergetics and the ability of cardiomyocytes to respond to energetic challenges. bioworld.com While direct studies specifically with this compound on cardiomyocyte mitochondrial bioenergetics in vitro were not explicitly detailed in the provided snippets, the general mechanism of TNNI3K inhibition suggests that this compound would counter these negative effects. nih.govbioworld.com

Role in Modulating Cardiomyocyte Death

Cardiomyocyte death, through processes like apoptosis and necrosis, is a significant factor in the progression of cardiac diseases. frontiersin.orgnih.gov TNNI3K has been shown to increase cardiomyocyte death in the ischemic heart. nih.govbioworld.com TNNI3K promotes apoptosis, partly through its activation of the p38 pathway. bioworld.comwjgnet.com

In cultured NRVMs, TNNI3K activated the p38 pathway, which is known to regulate cell death. bioworld.comnih.gov Highly potent TNNI3K inhibitors like this compound have been shown to reduce infarct size and protect the heart following ischemia/reperfusion in mice, which is indicative of reduced cardiomyocyte death in vivo. bioworld.com Although direct in vitro studies specifically detailing this compound's effect on cardiomyocyte death were not extensively described in the provided context, the established role of TNNI3K in promoting cell death and the protective effects of its inhibitors in vivo strongly suggest that this compound modulates cardiomyocyte death in vitro. nih.govbioworld.com

Preclinical Pharmacological Profile of Gsk329

In Vitro Pharmacological Characterization

The in vitro evaluation of GSK329 has been crucial in establishing its potency and selectivity as a TNNI3K inhibitor.

TNNI3K Inhibition Potency (IC50 Values)

This compound demonstrates potent inhibition of TNNI3K with a reported IC50 value of 10 nM. tocris.comcaymanchem.comrndsystems.com Its selectivity has been assessed against a panel of other kinases. Notably, it shows significantly lower potency against VEGFR2, p38α, and B-Raf, highlighting its specificity for TNNI3K. patsnap.comcaymanchem.com

Kinase TargetIC50 (nM)Fold Selectivity vs. TNNI3K
TNNI3K101
VEGFR240040
p38α80080
B-Raf>2,000>200
Data sourced from Cayman Chemical and Tocris Bioscience. tocris.comcaymanchem.com

Further studies have shown that this compound exhibits over 100-fold selectivity for TNNI3K against more than 80% of a panel of 185 kinases. tocris.com However, at a concentration of 100 nM, it was found to inhibit 11 other kinases by more than 50%, including Axl, DDR2, Flt1, Flt3, Flt4, KDR, Mer, MuSK, PTK5, TAO2, and TAO3. nih.gov

Cell-Based Functional Assays for Target Engagement

Cell-based functional assays are instrumental in understanding how a compound interacts with its target within a cellular context. oncolines.comaccelevirdx.combdbiosciences.com For this compound, these assays have been employed to confirm its mechanism of action and its effects on cellular pathways. In a mouse model of ischemia/reperfusion cardiac injury, this compound was shown to reduce superoxide (B77818) levels in isolated left ventricular tissues. caymanchem.com This demonstrates its ability to modulate oxidative stress, a key consequence of TNNI3K activity in the heart. nih.gov Furthermore, in vivo studies have confirmed that this compound reduces the activation of p38, a downstream target in the TNNI3K signaling pathway. tocris.comnih.gov These functional assays provide evidence of target engagement and the desired pharmacological effect in a disease-relevant setting. pharmaron.comnjbio.com

Preclinical Pharmacokinetic (PK) Evaluation in Animal Models

Preclinical pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. numberanalytics.comfrontiersin.org

Absorption and Oral Bioavailability in Rodent Species

This compound has been described as an orally bioavailable compound. tocris.com Studies in rats have demonstrated that it possesses desirable pharmacokinetic properties, which supported its advancement as an in vivo tool compound. patsnap.com

Systemic Exposure and Distribution in Preclinical Species

Following administration in preclinical models, this compound has shown positive cardioprotective outcomes. patsnap.comresearchgate.net In a mouse model of myocardial ischemia-reperfusion injury, administration of this compound resulted in reduced infarct size. caymanchem.comnih.gov

In Vitro Metabolism Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolism studies using liver microsomes and hepatocytes are standard procedures to predict a compound's metabolic fate in vivo. nuvisan.comdls.comresearchgate.net These assays help to understand the compound's stability and potential for drug-drug interactions. nih.govnih.gov While specific data on the in vitro metabolism of this compound is not detailed in the provided search results, the desirable pharmacokinetic properties reported in rats suggest that it likely has a metabolic profile conducive to in vivo efficacy. patsnap.com

Preclinical Efficacy Studies of Gsk329 in Disease Models

Evaluation in Ischemia/Reperfusion Cardiac Injury Models (e.g., Murine Models)

Preclinical investigations have utilized animal models, particularly murine models, to assess the efficacy of GSK329 in the context of ischemia/reperfusion (I/R) injury. patsnap.comnih.gov I/R injury is a complex phenomenon where the restoration of blood flow to previously ischemic tissue paradoxically exacerbates cellular damage. revespcardiol.orgmdpi.com Animal models are crucial for developing and evaluating interventions aimed at reducing the extent of myocardial damage following such events. nih.gov

In a mouse model of I/R cardiac injury, this compound demonstrated positive cardioprotective outcomes. patsnap.com These studies are designed to mimic the clinical scenario of a myocardial infarction followed by reperfusion therapy, providing a relevant platform to test the therapeutic potential of novel compounds. nih.govresearchgate.net The use of such models allows for the controlled study of variables like infarct size and cardiac function in response to treatment. nih.govimrpress.com

Assessment of Cardioprotective Outcomes

The cardioprotective effects of this compound have been evaluated through several key outcomes in preclinical studies. medchemexpress.compatsnap.combenchchem.com These assessments are critical for determining the potential clinical utility of the compound in treating ischemic heart disease.

A significant finding from preclinical studies is the ability of this compound to reduce infarct size when administered at the time of reperfusion. researchgate.net Infarct size, a measure of the extent of heart muscle death, is a primary endpoint in studies of cardioprotection. nih.govimrpress.com The reduction of infarct size is a key therapeutic goal in the management of acute myocardial infarction. nih.gov Preclinical data indicate that this compound can effectively limit the area of necrosis in the heart following an ischemic insult. researchgate.net

ModelInterventionKey FindingReference
Mouse Model of Ischemia/ReperfusionThis compound administered at reperfusionDemonstrated a reduction in infarct size. researchgate.net

Beyond the acute reduction of infarct size, preclinical evidence suggests that this compound may also play a role in limiting adverse cardiac remodeling. researchgate.net Adverse remodeling refers to the changes in the size, shape, and function of the heart that occur after an injury like a myocardial infarction, often leading to heart failure. frontiersin.orgnih.govsemanticscholar.org By mitigating the initial injury, this compound may help to prevent the long-term detrimental changes associated with cardiac remodeling. researchgate.net

ModelInterventionKey FindingReference
Animal ModelThis compoundProcesses associated with adverse remodeling were diminished. researchgate.net

Exploration in Other Preclinical Cardiovascular Disease Models

While the primary focus of this compound research has been on I/R injury, its mechanism of action suggests potential applicability in other cardiovascular diseases characterized by pathological cardiac stress and remodeling. Further preclinical studies are warranted to explore the efficacy of this compound in a broader range of cardiovascular conditions.

Biomarker Discovery and Translational Research Preclinical Focus

Identification of Preclinical Biomarkers for TNNI3K Activity and Disease Progression

Research into GSK329 and TNNI3K has identified potential preclinical biomarkers related to the kinase's activity and the progression of associated cardiac diseases. TNNI3K inhibition by this compound has been shown to reduce the activation of the p38 pathway in preclinical models. bioworld.comnih.gov Phosphorylated p38 MAPK has been mentioned as a potential biomarker in this context. benchchem.com

Studies in murine models of ischemia-reperfusion (I/R) injury, commonly used to evaluate this compound, have demonstrated that TNNI3K inhibition reduces infarct size. bioworld.combenchchem.commdpi.com Furthermore, TNNI3K inhibition has been observed to limit chronic left ventricular dysfunction and adverse remodeling in mice, suggesting these physiological changes could also serve as indicators of disease modification. nih.gov The expression levels of TNNI3K itself have been shown to correlate with the rate of disease progression in different murine models of cardiomyopathy. nih.govplos.org

Methodologies for Preclinical Biomarker Discovery (e.g., Omics-based approaches, Imaging)

A range of methodologies are employed in preclinical biomarker discovery for compounds targeting kinases like TNNI3K. Omics-based approaches, including genomics, transcriptomics, proteomics, and metabolomics, are powerful tools that enable the generation of large datasets to identify molecular profiles associated with disease states and therapeutic responses. crownbio.comresearchgate.netscielo.org.mxnih.gov These high-throughput technologies facilitate the rapid discovery of candidate biomarkers. scielo.org.mxnih.gov Multi-omics approaches, which integrate data from multiple omics disciplines, can enhance the reliability and comprehensiveness of biomarker identification by capturing a broader spectrum of biological signals. crownbio.com

Imaging techniques also play a significant role in preclinical biomarker discovery and validation. Advanced imaging modalities such as PET, MRI, and CT can be used to non-invasively track real-time biomarker activity and physiological changes in live animal models, providing valuable translational data. crownbio.cominsidescientific.comresearchgate.netbiofinder.se These techniques can help in understanding the spatial and temporal evolution of disease processes and the impact of interventions like TNNI3K inhibition.

Predictive Value of Preclinical Biomarkers for Efficacy

Preclinical biomarkers identified through various methodologies hold significant predictive value for assessing the potential efficacy of compounds like this compound. By monitoring biomarkers related to TNNI3K activity, such as phosphorylated p38 MAPK levels, researchers can gauge the pharmacodynamic effects of this compound and confirm target engagement in preclinical models. nih.govbenchchem.com

Furthermore, biomarkers that reflect disease progression, such as infarct size in I/R models or indicators of left ventricular function and remodeling, can predict the therapeutic benefit of TNNI3K inhibition. bioworld.comnih.govmdpi.com The correlation between TNNI3K expression levels and disease severity in preclinical models suggests that baseline biomarker levels might predict the responsiveness to TNNI3K inhibition. nih.govplos.org Effectively validated preclinical biomarkers can provide crucial insights into the likelihood of a drug candidate's success in influencing disease outcomes, guiding decisions in the drug development pipeline. diag2tec.comnih.gov

Future Directions and Research Gaps for Gsk329 and Tnni3k Inhibition

Elucidation of Broader TNNI3K Biological Functions Beyond Cardiac Injury

Although TNNI3K is primarily expressed in the heart, with minor expression reported in the brain and testis, its complete biological function is not yet fully understood. nih.govbioworld.comahajournals.org While its role in cardiac injury, hypertrophy, and conduction has been investigated, recent studies suggest TNNI3K may have more diverse functions. ahajournals.orgjst.go.jpnih.govmdpi.com For instance, TNNI3K has been identified as a potentially important gene in the host response to viral cardiomyopathies caused by Coxsackie B virus in mice. ahajournals.org Intriguingly, recent human genetic studies have also suggested a role for TNNI3K in the development of obesity and metabolic disorders. ahajournals.orgjst.go.jpmdpi.com Further research is needed to delineate the targets of TNNI3K and the molecular and electrophysiological pathways involved downstream of this kinase to resolve controversies and fully understand its roles beyond cardiac injury. nih.govnih.gov Studies are ongoing to test the hypothesis that TNNI3K inhibition could ameliorate facets of metabolic function. jst.go.jp Additionally, while TNNI3K has been reported to bind cardiac troponin I (cTnI), and myosin-binding protein C (MyBPC) and alpha-actin are putative binding partners, whether cTnI is a direct biological target remains unknown. nih.govmdpi.comgenecards.org Structural homology suggests TNNI3K is a MAP3K superfamily member, but validated targets and regulated pathways are still unclear. nih.gov

Development of Advanced Preclinical Models (e.g., Organoids, Humanized Animal Models)

The development and utilization of advanced preclinical models, such as organoids and humanized animal models, are essential for a more accurate and translatable understanding of GSK329 and TNNI3K inhibition. Traditional animal models and 2D cell cultures have limitations in fully replicating human physiology and complex disease features. ijstemcell.comnews-medical.netfrontiersin.orgmdpi.com Organoids, which are 3D structures derived from stem cells that mimic organ architecture and function, offer a more physiologically relevant platform for studying disease mechanisms and drug responses. ijstemcell.comnews-medical.netfrontiersin.orgmdpi.com Patient-derived organoids, in particular, can facilitate personalized drug testing. ijstemcell.com Humanized animal models, while not specifically mentioned in the context of this compound and TNNI3K in the search results, are also valuable for studying human-specific gene function and therapeutic responses in a systemic context. ijstemcell.com Integrating this compound testing into cardiac organoid models or potentially humanized models expressing human TNNI3K could provide more predictive data on efficacy and potential off-target effects in a human-relevant system.

Application of Computational and Systems Biology for Mechanistic Understanding

Computational and systems biology approaches offer powerful tools to enhance the mechanistic understanding of TNNI3K and the effects of this compound. wellcomeconnectingscience.orgnih.govethz.chsib.swissnih.gov These approaches can be used to study complex biological systems by integrating experimental data and building predictive models. wellcomeconnectingscience.orgnih.govethz.chsib.swiss For TNNI3K, computational methods can help delineate its targets, the pathways it regulates, and how its inhibition by this compound impacts cellular networks. nih.govnih.govwellcomeconnectingscience.orgnih.govethz.chsib.swiss Bioinformatics approaches can identify molecular mechanisms, while mathematical modeling can analyze system dynamics and predict therapeutic effects. nih.govnih.gov Applying these tools could lead to a more comprehensive understanding of TNNI3K's role in cardiac health and disease, identify potential biomarkers, and predict responses to this compound, potentially guiding future research and therapeutic strategies. nih.govnih.gov

Opportunities for Further Structural Biology Studies on this compound-TNNI3K Interactions

Further structural biology studies, such as X-ray crystallography, on the interaction between this compound and TNNI3K are crucial for rational drug design and the development of more potent and selective inhibitors. researchgate.netnih.gov While structural information on TNNI3K, VEGFR2, p38α, and B-Raf was utilized in the development of diarylurea inhibitors like this compound to engineer selectivity, detailed structural studies of this compound bound to TNNI3K could provide insights into the specific binding modes and interactions. nih.gov This information can inform the design of novel compounds with improved affinity, selectivity, and pharmacokinetic properties, potentially leading to the development of next-generation TNNI3K inhibitors with enhanced therapeutic profiles. nih.gov

Q & A

Q. What is the molecular target of GSK329, and how does its inhibition contribute to cardioprotection?

this compound selectively inhibits TNNI3K (Troponin-I-Interacting Kinase), a kinase implicated in cardiac stress responses. Inhibition of TNNI3K reduces oxidative stress and adverse remodeling in ischemic heart models by modulating p38 MAPK signaling and intracellular calcium dynamics . To validate target engagement, researchers should employ kinase selectivity profiling (e.g., competitive binding assays) and functional assays measuring downstream biomarkers like phosphorylated p38 MAPK via Western blot .

Q. Which experimental models are most appropriate for studying this compound's cardioprotective effects?

Preclinical studies commonly use murine ischemia-reperfusion (I/R) injury models to evaluate this compound. Key metrics include infarct size quantification (via triphenyltetrazolium chloride staining), risk-area assessment, and hemodynamic measurements (e.g., left ventricular ejection fraction) . For mechanistic insights, primary cardiomyocyte cultures subjected to hypoxia-reoxygenation can assess calcium handling (e.g., fluorescent indicators like Fluo-4) and apoptosis markers (e.g., TUNEL assays) .

Q. What are the structural features of this compound that influence its potency and selectivity?

this compound (C₁₉H₁₄Cl₂F₃N₅O₂) contains a dichlorophenylurea core linked to a trifluoromethylphenyl group and a pyrimidinyloxy moiety. The chlorine atoms enhance binding affinity to TNNI3K’s hydrophobic pocket, while the pyrimidine scaffold contributes to kinase selectivity. Computational docking studies and comparative structure-activity relationship (SAR) analyses with analogs like GSK854 can elucidate critical interactions .

Advanced Research Questions

Q. How can researchers optimize dosing protocols for this compound in ischemia-reperfusion injury models?

Dose optimization requires pharmacokinetic/pharmacodynamic (PK/PD) modeling, including plasma half-life determination (via LC-MS/MS) and tissue distribution studies. For I/R models, pre-treatment (e.g., 30 minutes pre-ischemia) and post-conditioning regimens should be compared. Dose-response curves (e.g., 0.1–10 mg/kg) must correlate infarct size reduction with target occupancy, validated by ex vivo kinase activity assays .

Q. What methodologies are recommended for resolving contradictory data on this compound’s selectivity across kinase panels?

Discrepancies in kinase selectivity may arise from assay conditions (e.g., ATP concentrations) or off-target effects. Researchers should:

  • Perform orthogonal assays (e.g., thermal shift profiling vs. radiometric kinase assays).
  • Use CRISPR/Cas9-generated TNNI3K-knockout models to confirm phenotype specificity.
  • Cross-validate findings with isoform-specific inhibitors or siRNA knockdown .

Q. How can multi-omics approaches enhance understanding of this compound’s mechanism in cardiac remodeling?

Integrate transcriptomics (RNA-seq of myocardial tissue), proteomics (LC-MS/MS for phosphorylated proteins), and metabolomics (NMR-based metabolite profiling) to map signaling networks. For example, pathway enrichment analysis can identify TNNI3K-dependent regulators of fibrosis (e.g., TGF-β) and apoptosis (e.g., Bcl-2 family proteins) .

Q. What statistical methods are critical for analyzing time-series data on this compound’s effects on calcium transients?

Employ mixed-effects models to account for intra-subject variability in calcium flux measurements. For longitudinal data (e.g., calcium spikes post-treatment), use repeated-measures ANOVA or non-linear regression to model dose- and time-dependent effects. Pairwise comparisons should apply Bonferroni correction to minimize Type I errors .

Methodological Considerations

Q. How should researchers design controls to isolate this compound-specific effects in kinase activity assays?

  • Include positive controls (e.g., staurosporine for broad kinase inhibition) and negative controls (vehicle-only treatment).
  • Use genetic controls (TNNI3K-deficient cells) to distinguish on-target vs. off-target effects.
  • Validate assay robustness with Z’-factor calculations to ensure signal-to-noise ratios >0.5 .

Q. What are best practices for replicating this compound’s cardioprotective outcomes across laboratories?

  • Standardize surgical protocols (e.g., ischemia duration, temperature control).
  • Adopt blinded randomization for treatment allocation.
  • Share raw data (e.g., infarct size measurements, calcium imaging files) via repositories like Figshare or Zenodo for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.